![molecular formula C29H32O4 B14268558 Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate CAS No. 161957-77-3](/img/structure/B14268558.png)
Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate is a complex organic compound characterized by its unique structure, which includes two phenyl groups substituted with a 3-methylidenepent-4-en-1-yl moiety and linked through a propanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate involves multiple steps, starting with the preparation of the 3-methylidenepent-4-en-1-yl substituted phenyl groups. This can be achieved through a series of reactions including halogenation, Grignard reactions, and subsequent coupling reactions. The final step involves the esterification of the substituted phenyl groups with propanedioic acid under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the halogenation and Grignard reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate can undergo various chemical reactions, including:
Oxidation: The double bonds in the 3-methylidenepent-4-en-1-yl groups can be oxidized to form epoxides or diols.
Reduction: The same double bonds can be reduced to form saturated alkyl chains.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA would yield epoxides, while reduction with Pd/C would yield saturated alkyl chains .
Wissenschaftliche Forschungsanwendungen
Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate has several scientific research applications:
Polymer Chemistry: It can be used as a monomer in the synthesis of high-performance polymers with unique mechanical and thermal properties.
Materials Science: The compound’s structure allows for the creation of materials with specific electronic and optical properties, making it useful in the development of advanced materials for electronics and photonics.
Biology and Medicine: Its potential bioactivity could be explored for the development of new pharmaceuticals or as a tool in biochemical research
Wirkmechanismus
The mechanism by which Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate exerts its effects depends on its specific application. In polymer chemistry, the compound’s double bonds and phenyl groups allow for cross-linking and polymerization, leading to the formation of robust polymer networks. In biological systems, its interactions with molecular targets would depend on its ability to bind to specific proteins or nucleic acids, potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-methylidenepent-4-en-1-yl)pyridine: This compound shares the 3-methylidenepent-4-en-1-yl moiety but differs in its core structure, which is a pyridine ring instead of a phenyl group.
3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoic acid: This compound has a similar phenyl structure but with different substituents, including tert-butyl groups and a hydroxyl group
Uniqueness
Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate is unique due to its combination of phenyl groups with 3-methylidenepent-4-en-1-yl substituents and a propanedioate backbone. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in polymer chemistry and materials science .
Eigenschaften
CAS-Nummer |
161957-77-3 |
|---|---|
Molekularformel |
C29H32O4 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
bis[[4-(3-methylidenepent-4-enyl)phenyl]methyl] propanedioate |
InChI |
InChI=1S/C29H32O4/c1-5-22(3)7-9-24-11-15-26(16-12-24)20-32-28(30)19-29(31)33-21-27-17-13-25(14-18-27)10-8-23(4)6-2/h5-6,11-18H,1-4,7-10,19-21H2 |
InChI-Schlüssel |
UNHUOZZWAHWIAK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=C)CCC1=CC=C(C=C1)COC(=O)CC(=O)OCC2=CC=C(C=C2)CCC(=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




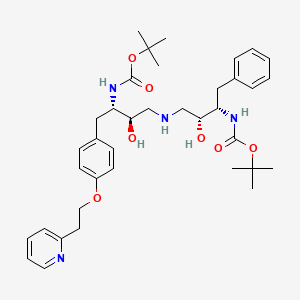
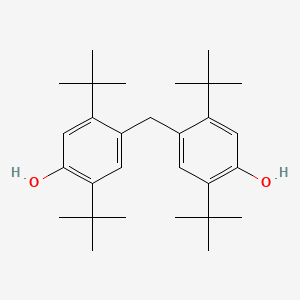
![4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one](/img/structure/B14268501.png)
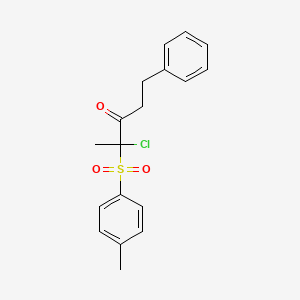
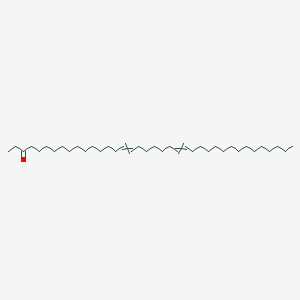
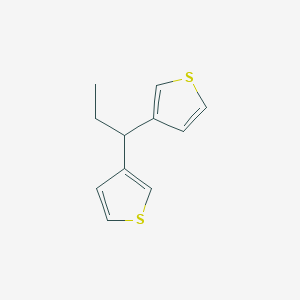
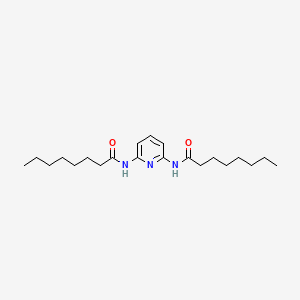
![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)
![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)

![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
